Hygroline

Antiplasmodial Malaria Natural Product

Hygroline is a naturally occurring N-alkylpyrrolidine alkaloid with the molecular formula C8H17NO and a molecular weight of approximately 143.23 g/mol. It features a pyrrolidine ring substituted at the N1-position and exists in multiple stereoisomeric forms, including (-)-hygroline, (+)-hygroline, and the pseudohygroline isomers.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
Cat. No. B1194782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHygroline
Synonymshygroline
pseudohygroline
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCC(CC1CCCN1C)O
InChIInChI=1S/C8H17NO/c1-7(10)6-8-4-3-5-9(8)2/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1
InChIKeyCWMYODFAUAJKIV-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hygroline for Research Procurement: Pyrrolidine Alkaloid Sourcing for Antiparasitic and Stereochemical Studies


Hygroline is a naturally occurring N-alkylpyrrolidine alkaloid with the molecular formula C8H17NO and a molecular weight of approximately 143.23 g/mol [1]. It features a pyrrolidine ring substituted at the N1-position and exists in multiple stereoisomeric forms, including (-)-hygroline, (+)-hygroline, and the pseudohygroline isomers [2]. Hygroline and its derivatives are of significant interest in natural product chemistry and medicinal chemistry due to their structural diversity and reported antiparasitic activities [3].

Why Hygroline Cannot Be Substituted with Generic Pyrrolidine Alkaloids


Hygroline's differentiation lies in its specific stereochemical configuration and its role as a scaffold for bioactive derivatives. While pyrrolidine alkaloids like hygrine and cuscohygrine share a core structural motif, hygroline possesses a unique 1,3-amino alcohol unit with two chiral centers that dictate its 3D conformation and, consequently, its interactions with biological targets [1]. Furthermore, the antiparasitic activity of hygroline derivatives is highly dependent on specific substitution patterns on the sugar moiety, as demonstrated by the low micromolar IC50 values observed only in derivatives with two esterified C5 acids [2]. Generic substitution with simpler, unmodified pyrrolidines would result in a complete loss of this targeted antiplasmodial activity. This guide provides the quantitative evidence required to differentiate hygroline and its derivatives for research and procurement decisions.

Quantitative Evidence for Selecting Hygroline Over Analogs


Anti-plasmodial Activity of Hygroline Derivatives: IC50 Comparison with Inactive Analogs

Hygroline derivatives with two esterified C5 acids on the sugar unit exhibit potent antiplasmodial activity against Plasmodium falciparum, while derivatives lacking this feature are inactive. For instance, compound 11-16 and 18 showed IC50 < 10 µM, whereas compounds with one or no C5 acid (e.g., compounds 1-3, 4, 6-10) were inactive (IC50 > 10 µg/mL or not reported as active) [1].

Antiplasmodial Malaria Natural Product

Impact of Cinnamoyl Moiety Stereochemistry on Anti-plasmodial Activity

The stereochemistry of the cinnamoyl group significantly influences antiplasmodial potency. The trans-cinnamoyl derivative (compound 18) showed an IC50 of 6.3 µM against P. falciparum, while the cis-cinnamoyl derivative (compound 17) was much less active, with an IC50 of 26.1 µM [1].

Stereochemistry Antiplasmodial Structure-Activity Relationship

Cytotoxicity Profile: Hygroline Derivatives vs. Cytotoxic Alkaloid Classes

A key differentiator for hygroline derivatives is their lack of cytotoxicity in mammalian cells. In a study of 17 isolated hygroline derivatives, none exhibited cytotoxicity against rat skeletal L6 cells, even at concentrations up to the highest tested [1]. This contrasts with many other alkaloid classes that often show significant cytotoxicity.

Cytotoxicity Selectivity Safety

Synthetic Accessibility: Hygroline's Diastereoselective Synthesis Enables Pure Isomer Procurement

Hygroline's diastereoselective synthesis is well-established, enabling the procurement of specific stereoisomers in high purity. A two-step synthesis from N-Boc pyrrolidine and propylene oxide yields all four diastereomers (hygrolines and pseudohygrolines) with diastereomeric ratios (dr) > 95:5 and overall yields of 30-56% [1]. Enantioselective syntheses of (+)-hygroline and (+)-pseudohygroline have been achieved in high optical purity (98% ee) [2].

Synthesis Stereochemistry Chiral Resolution

Validated Application Scenarios for Hygroline and Its Derivatives


Antimalarial Lead Discovery and Structure-Activity Relationship (SAR) Studies

Hygroline derivatives, particularly those with two esterified C5 acids (e.g., compounds 11-16, 18), are ideal starting points for antimalarial drug discovery programs. Their low micromolar IC50 values (<10 µM) against P. falciparum, combined with a lack of cytotoxicity in mammalian cells [1], provide a promising selectivity profile. Researchers can systematically modify the sugar unit, C5 acids (angelic, senecioic, tiglic), and cinnamoyl stereochemistry (as demonstrated by the 4-fold potency difference between trans and cis isomers [1]) to optimize potency and pharmacokinetic properties.

Stereochemical Probes for Alkaloid Biosynthesis and Enzymology

The availability of all four diastereoisomeric hygrolines in high optical purity (98% ee) [2] makes them valuable as stereochemical probes to study the biosynthesis of tropane alkaloids. Researchers can use specific isomers to trace metabolic pathways or to investigate the substrate specificity of enzymes involved in alkaloid biosynthesis. The established synthetic routes [3] ensure a reliable supply of these chiral building blocks.

Natural Product Derivatization for Antiparasitic Agent Development

The isolation and characterization of 20 novel hygroline derivatives from Schizanthus tricolor [1] provides a rich library of natural product-like compounds. These compounds serve as templates for further semi-synthetic modification to enhance antiparasitic activity against Trypanosoma brucei rhodesiense, T. cruzi, and Leishmania donovani, in addition to their established antiplasmodial effects. The fact that the parent alkaloid extract showed significant inhibition only against P. falciparum [1] underscores the potential for targeted optimization against specific parasitic diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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